2-Amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile
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Overview
Description
2-Amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a quinoxaline core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone.
Introduction of the Pyrrolo Group: This step might involve cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Anticancer Activity: Research into its potential anticancer properties.
Industry
Dye Synthesis: Use in the synthesis of dyes and pigments.
Polymer Chemistry:
Mechanism of Action
The mechanism of action for 2-Amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile would depend on its specific application. For instance:
Enzyme Inhibition: It might bind to the active site of an enzyme, preventing substrate binding.
Receptor Interaction: It could interact with specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoxaline Derivatives: These compounds share the quinoxaline core and have similar biological activities.
Pyrroloquinoxalines: Compounds with similar structures but different substituents.
Uniqueness
The unique combination of functional groups in 2-Amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H15N5O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-amino-1-(3,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
InChI |
InChI=1S/C19H15N5O2/c1-25-15-8-7-11(9-16(15)26-2)24-18(21)12(10-20)17-19(24)23-14-6-4-3-5-13(14)22-17/h3-9H,21H2,1-2H3 |
InChI Key |
YGGXAOJWSUCASV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N)OC |
Origin of Product |
United States |
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